- Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analogues, Tetrahedron Letters, 2012, 53(15), 1990-1992
Cas no 93413-44-6 (S-Venlafaxine)
S-Venlafaxine structure
Product Name:S-Venlafaxine
Numero CAS:93413-44-6
MF:C17H27NO2
MW:277.401785135269
CID:801326
Update Time:2025-07-01
S-Venlafaxine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclohexanol,1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-
- S-Venlafaxine
- 1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
- (-)-Venlafaxine
- (1R)-1-[2-dimethylamino-1-(4-methoxy-phenyl)-ethyl]cyclohexanol
- (S)-VENLAFAXINE
- 1-[(1S)-2-(DIMETHYLAMINO)-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL
- BIDD:GT0838
- R(-)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)-ethyl]cyclohexanol
- R-venlafaxine
- 1-[(1S)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
- Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (S)- (ZCI)
-
- Inchi: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1
- Chiave InChI: PNVNVHUZROJLTJ-MRXNPFEDSA-N
- Sorrisi: [C@@H](C1C=CC(OC)=CC=1)(C1(CCCCC1)O)CN(C)C
Proprietà calcolate
- Massa esatta: 277.20400
Proprietà sperimentali
- Punto di fusione: 102-104°C
- PSA: 32.70000
- LogP: 3.03560
S-Venlafaxine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0131886-1mg |
(S)-Venlafaxine |
93413-44-6 | 1mg |
$120.0 | 2022-04-26 | ||
| ChemScence | CS-0131886-5mg |
(S)-Venlafaxine |
93413-44-6 | 5mg |
$350.0 | 2022-04-26 | ||
| Apollo Scientific | BICR388-10mg |
(S)-Venlafaxine |
93413-44-6 | 10mg |
£386.00 | 2024-07-20 | ||
| Apollo Scientific | BICR388-25mg |
(S)-Venlafaxine |
93413-44-6 | 25mg |
£727.00 | 2024-07-20 | ||
| Apollo Scientific | BICR388-50mg |
(S)-Venlafaxine |
93413-44-6 | 50mg |
£1136.00 | 2024-07-20 | ||
| TRC | V120008-2mg |
S-Venlafaxine |
93413-44-6 | 2mg |
$ 190.00 | 2023-04-16 | ||
| TRC | V120008-5mg |
S-Venlafaxine |
93413-44-6 | 5mg |
$ 265.00 | 2023-09-05 | ||
| TRC | V120008-10mg |
S-Venlafaxine |
93413-44-6 | 10mg |
$ 526.00 | 2023-09-05 | ||
| TRC | V120008-25mg |
S-Venlafaxine |
93413-44-6 | 25mg |
$ 1269.00 | 2023-04-16 | ||
| TRC | V120008-50mg |
S-Venlafaxine |
93413-44-6 | 50mg |
$ 1777.00 | 2023-09-05 |
S-Venlafaxine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 48 h, 80 °C
1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt
1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- N-oxides of venlafaxine and O-desmethylvenlafaxine as prodrugs, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Process for resolving racemic amine by optically pure derivative of cypermethric acid, India, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Preparation of venlafaxine hydrochloride crystalline polymorphs, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; cooled
Riferimento
- Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors., World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; > 1 min, rt
Riferimento
- Efficient resolution of venlafaxine and mechanism study via X-ray crystallography, Chirality, 2018, 30(3), 268-274
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, 66 °C; 66 °C → 0 °C
1.2 Reagents: Ethyl acetate , Water ; 2 h, 0 °C
1.2 Reagents: Ethyl acetate , Water ; 2 h, 0 °C
Riferimento
- Asymmetric synthesis of (-)-venlafaxine using organocatalyst, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate ; 15 min
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, reflux; reflux → 0 °C
1.4 Reagents: Ethyl acetate Solvents: Water ; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate ; 15 min
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, reflux; reflux → 0 °C
1.4 Reagents: Ethyl acetate Solvents: Water ; 2 h, 0 °C
Riferimento
- Asymmetric total synthesis of (-)-venlafaxine using an organocatalyst, Tetrahedron Letters, 2013, 54(17), 2137-2139
Metodo di produzione 9
Condizioni di reazione
1.1 pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.3 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.3 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C
Riferimento
- Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine, United States, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt
1.2 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C
1.2 Solvents: Hexane ; 1 h, rt; 2 h, 0 °C
Riferimento
- Preparation and formulation of O-desmethyl venlafaxine enantiomers, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
Riferimento
- Aminoalcohol-boron-BINOL complex and method for the preparation of optically active aminoalcohol derivative, Japan, , ,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- The synthesis of (1-oxaspiro[2.5]octan-2-ylmethoxy)(tert-butyl) dimethylsilane, Advanced Materials Research (Durnten-Zurich, 2014, 881, 881-883
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Phenethylamine derivatives and intermediates, European Patent Organization, , ,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Asymmetric synthesis of (-)-venlafaxine using organocatalyst, United States, , ,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- A process for producing enantiomers of substituted 1-(2-amino-1-phenyl-ethyl)-cyclohexanols, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity, Journal of Medicinal Chemistry, 1990, 33(10), 2899-905
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Diethylenetriaminetetraacetic acid Solvents: Tetrahydrofuran ; reflux
Riferimento
- Process for preparation of chiral venlafaxine hydrochloride in crystal forms, China, , ,
S-Venlafaxine Raw materials
- S-Venlafaxine
- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid
- (-)-Di-p-toluoyl-L-tartaric Acid
- D,L-Venlafaxine
- R-Venlafaxine
S-Venlafaxine Preparation Products
S-Venlafaxine Letteratura correlata
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
93413-44-6 (S-Venlafaxine) Prodotti correlati
- 93413-62-8(D,L-O-Desmethyl Venlafaxine)
- 149289-30-5(rac N-Desmethyl Venlafaxine)
- 93413-69-5(D,L-Venlafaxine)
- 142761-11-3(R-(-)-O-Desmethyl Venlafaxine)
- 93413-46-8(R-Venlafaxine)
- 142761-12-4((S)-(+)-O-Desmethyl Venlafaxine)
- 93413-77-5(1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl)
- 149289-31-6(Cyclohexanol,1-[2-amino-1-(4-methoxyphenyl)ethyl]-)
- 135308-74-6(rac N,O-Didesmethyl Venlafaxine)
- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))
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